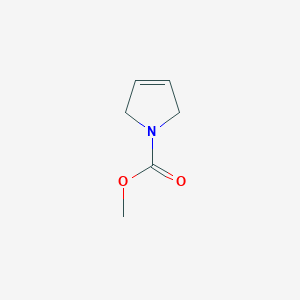
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2,5-dihydro-1H-pyrrole-1-carboxylic acid methyl ester. It is a colorless liquid with a molecular formula of C6H9NO2.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester is not well understood. However, studies have shown that this compound can act as a nucleophile, which can react with electrophilic compounds to form covalent bonds. This property makes it an attractive starting material for the synthesis of biologically active compounds.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester has no significant biochemical or physiological effects on living organisms. However, its derivatives have shown promising biological activities, such as antimicrobial, antifungal, and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low reactivity and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research of 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester. One of the potential areas of research is the synthesis of novel pyrrole-containing compounds with promising biological activities. Another direction is the development of new synthetic methods for the efficient and cost-effective synthesis of this compound and its derivatives. Additionally, the investigation of the mechanism of action of this compound can provide insights into its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. This compound has also been used as a starting material for the synthesis of pyrrole-containing natural products, which have shown promising biological activities.
Propiedades
Número CAS |
63603-33-8 |
|---|---|
Nombre del producto |
1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, methyl ester |
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
methyl 2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)7-4-2-3-5-7/h2-3H,4-5H2,1H3 |
Clave InChI |
VCXZJBRVEJBECK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=CC1 |
SMILES canónico |
COC(=O)N1CC=CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


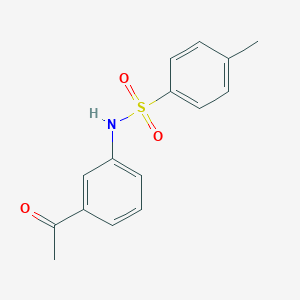
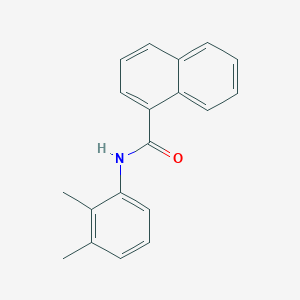
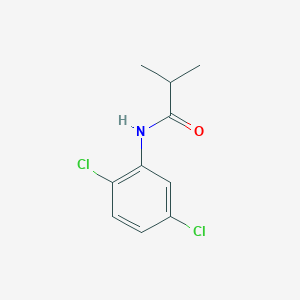

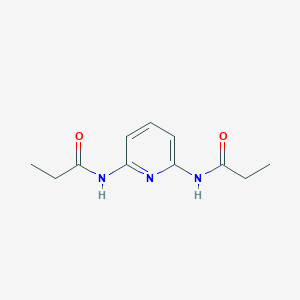
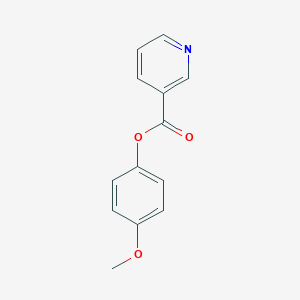

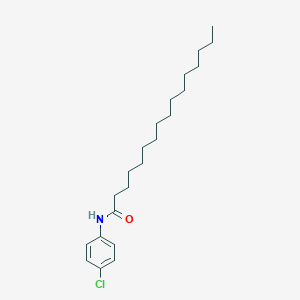
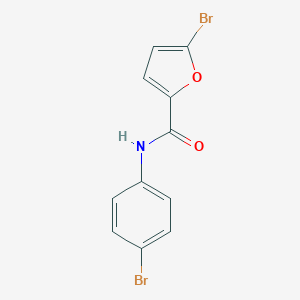
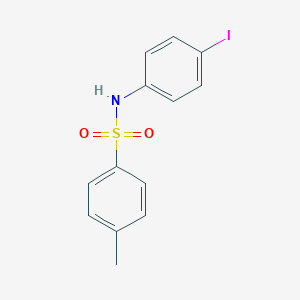
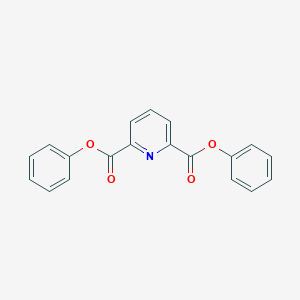
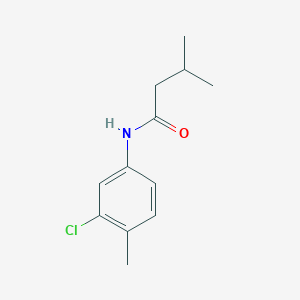
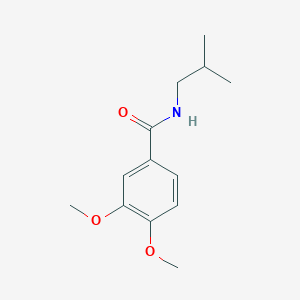
![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)